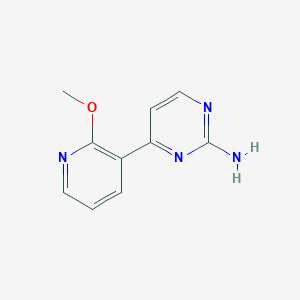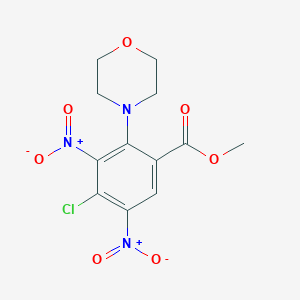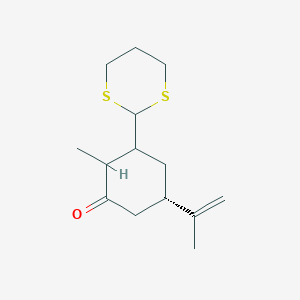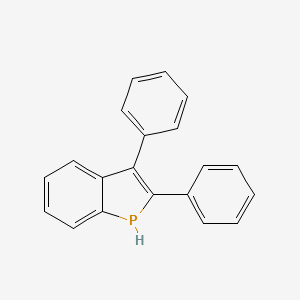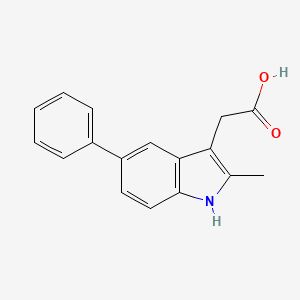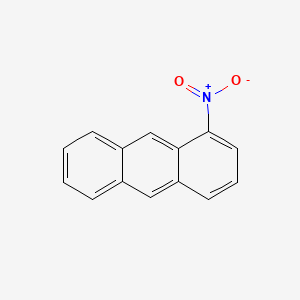
Anthracene, nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, nitro- is a derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. The nitro group (-NO2) attached to the anthracene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields. Anthracene itself has been known since its discovery in 1832 by Jean Baptiste André Dumas and Auguste Laurent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitroanthracene typically involves the nitration of anthracene. One common method includes suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is then stirred until a clear solution is obtained, followed by the addition of hydrochloric acid and further processing to isolate the nitroanthracene .
Industrial Production Methods: Industrial production of nitroanthracene follows similar principles but on a larger scale, often employing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Types of Reactions:
Oxidation: Nitroanthracene can undergo oxidation reactions, often leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used in substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene.
Substitution: Halogenated anthracenes and other substituted derivatives.
科学的研究の応用
Nitroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism by which nitroanthracene exerts its effects often involves its ability to interact with biological molecules. For instance, its anticancer properties are attributed to its ability to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions by influencing the compound’s electronic properties and reactivity .
類似化合物との比較
Anthracene: The parent compound, lacking the nitro group.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
Uniqueness: Nitroanthracene is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and electronic properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and electronic materials .
特性
CAS番号 |
36925-31-2 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChIキー |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)
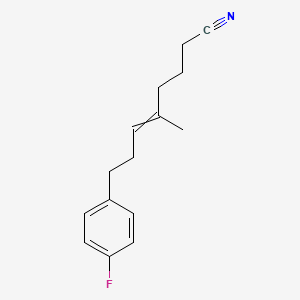
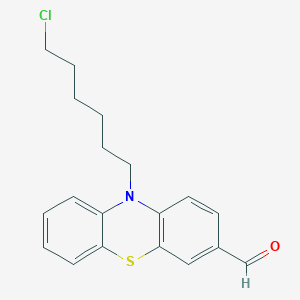
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
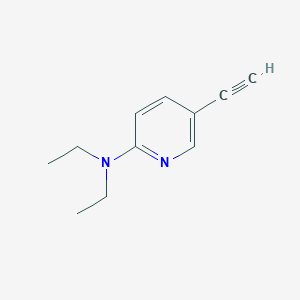
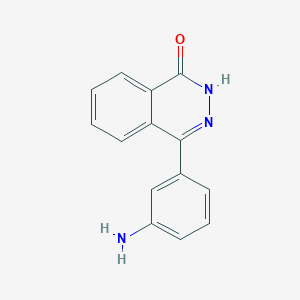
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)
